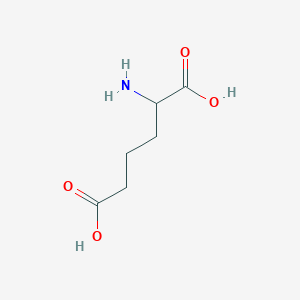

Aminoadipic acid

Description

Aminoadipic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2-Aminohexanedioic acid has been reported in Drosophila melanogaster, Psophocarpus tetragonolobus, and other organisms with data available.

Alpha-Aminoadipic Acid is an alpha-amino acid that is an intermediate in the lysine degradation pathway. It is synthesized from homoisocitrate and then converted to a semialdehyde that reacts with glutamic acid to form saccharopine. Alpha-aminoadipic acid levels are elevated in tissues of certain cancers and may potentially be used as a cancer biomarker.

This compound (2-aminoadipate) is a metabolite in the principal biochemical pathway of lysine. It is an intermediate in the metabolism (i.e. breakdown or degradation) of lysine and saccharopine. It antagonizes neuroexcitatory activity modulated by the glutamate receptor, N-methyl-D-aspartate; (NMDA). Aminoadipic has also been shown to inhibit the production of kynurenic acid in brain tissue slices. Kynurenic acid is a broad spectrum excitatory amino acid receptor antagonist. Recent studies have shown that this compound is elevated in prostate biopsy tissues from prostate cancer patients. Mutations in DHTKD1 (dehydrogenase E1 and transketolase domain-containing protein 1) have been shown to cause human 2-aminoadipic and 2-oxoadipic aciduria via impaired turnover of decarboxylation 2-oxoadipate to glutaryl-CoA, which is the last step in the lysine degradation pathway. Aging, diabetes, sepsis and renal failure are known to catalyze the oxidation of lysyl residues to 2-aminoadipic acid in human skin collagen and potentially other tissues. Proteolytic breakdown of these tissues can lead to the release of free 2-aminoadipic acid. Studies in rats indicate that this compound (along with the 3 branched chain amino acid - Leu, Val and Ile) levels are elevated in the pre-diabetic phase and so this compound may serve as a predictive biomarker for the development of diabetes. Long-term hyperglycemia of endothelial cells leads to elevated levels of aminoadipate which is though to be a sign of lysine breakdown through oxidative stress and reactive oxygen species (ROS). 2-aminoadipate is a potential small-molecule marker of oxidative stress. (A3343, A3344, A3345, A3346, A3347, A3348, A3349)

A metabolite in the principal biochemical pathway of lysine. It antagonizes neuroexcitatory activity modulated by the glutamate receptor, N-METHYL-D-ASPARTATE; (NMDA).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862154 | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-32-5 | |

| Record name | α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOADIPIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aminoadipic Acid Pathway: A Technical Guide to Fungal Lysine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the α-aminoadipic acid (AAA) pathway for lysine biosynthesis in fungi. This pathway, unique to fungi and a few other lower eukaryotes, represents a promising target for the development of novel antifungal therapeutics. This document details the core biochemical steps, enzymatic players, regulatory mechanisms, and key experimental protocols for studying this essential metabolic route.

The Core Pathway: A Step-by-Step Journey to Lysine

The biosynthesis of L-lysine in fungi via the α-aminoadipate pathway is an eight-step process initiated from the Krebs cycle intermediate α-ketoglutarate and acetyl-CoA. The initial steps of this pathway occur in the mitochondrion, with the latter stages taking place in the cytoplasm.[1]

The pathway can be summarized as follows:

-

Homocitrate Synthase (HCS): The pathway begins in the mitochondrion with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. This reaction is catalyzed by homocitrate synthase and is considered the first committed and rate-limiting step of the pathway.[2]

-

Homoaconitase (HACN): Homocitrate is then isomerized to homoisocitrate via a cis-homoaconitate intermediate. This two-step dehydration and rehydration reaction is catalyzed by homoaconitase.[3][4]

-

Homoisocitrate Dehydrogenase (HIDH): Homoisocitrate undergoes oxidative decarboxylation to yield α-ketoadipate, a reaction catalyzed by homoisocitrate dehydrogenase.[3][4]

-

Aminoadipate Aminotransferase (AAT): α-Ketoadipate is then converted to α-aminoadipate through a transamination reaction, typically utilizing glutamate as the amino donor.[5]

-

α-Aminoadipate Reductase (AAR): This is a key, multi-step enzymatic reaction that reduces the δ-carboxyl group of α-aminoadipate to form α-aminoadipate-δ-semialdehyde. This complex reaction requires ATP and NADPH and involves the activation of α-aminoadipate via adenylation.[6][7]

-

Saccharopine Reductase (SR): The α-aminoadipate-δ-semialdehyde is then condensed with glutamate in a reductive amination reaction to form saccharopine.[8]

-

Saccharopine Dehydrogenase (SDH): In the final step, saccharopine is cleaved to yield L-lysine and α-ketoglutarate. This reaction is catalyzed by saccharopine dehydrogenase.[9][10]

The α-ketoglutarate produced in the final step can be transported back into the mitochondrion to replenish the Krebs cycle, thus linking the AAA pathway back to central carbon metabolism.

Quantitative Data on Pathway Components

Understanding the kinetics of the enzymes and the concentrations of the intermediates in the AAA pathway is crucial for identifying metabolic bottlenecks and potential drug targets.

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for key enzymes in the AAA pathway from various fungal species. It is important to note that assay conditions can vary between studies, affecting the absolute values.

| Enzyme | Fungal Species | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference(s) |

| Homocitrate Synthase (HCS) | Aspergillus fumigatus | Acetyl-CoA | 17 | - | - | [2] |

| α-Ketoglutarate | 261 | - | - | [2] | ||

| Saccharomyces cerevisiae | Acetyl-CoA | - | - | - | [9] | |

| α-Ketoglutarate | - | - | - | [9] | ||

| Schizosaccharomyces pombe | Acetyl-CoA | 10.7 | 303 | - | [11] | |

| α-Ketoglutarate | 159 | - | - | [11] | ||

| α-Aminoadipate Reductase (AAR) | Saccharomyces cerevisiae | NADPH | 620 | 670 | - | [12] |

| CoASH (for Lys5) | 1 | 3 | - | [6][7] | ||

| PCP (for Lys5) | 1 | 3 | - | [6][7] | ||

| Saccharopine Dehydrogenase (SDH) | Saccharomyces cerevisiae | - | - | - | - | [9] |

Note: A dash (-) indicates that the data was not available in the cited literature.

Intracellular Metabolite Concentrations

Quantifying the intracellular concentrations of AAA pathway intermediates provides insight into the metabolic flux and regulatory control points. The data below is representative of concentrations found in Saccharomyces cerevisiae under specific growth conditions.

| Metabolite | Intracellular Concentration (µmol/g dry cell weight) | Fungal Species | Reference(s) |

| Lysine | ~15-20 | Saccharomyces cerevisiae | [7] |

| α-Ketoglutarate | ~0.5-1.5 | Saccharomyces cerevisiae | [13] |

| ATP | ~1.6-8.1 | Saccharomyces cerevisiae | [14] |

| NADP+/NADPH (total pool) | ~0.36 | Saccharomyces cerevisiae | [14] |

Note: Metabolite concentrations can vary significantly depending on the fungal species, growth phase, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the aminoadipic acid pathway.

Enzyme Activity Assays

This protocol is adapted from a high-throughput fluorescent assay.[11]

Principle: The assay measures the production of Coenzyme A (CoA) by reacting its free sulfhydryl group with a thiol-sensitive dye, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent adduct.

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5

-

Substrate 1: α-Ketoglutarate solution in Assay Buffer

-

Substrate 2: Acetyl-CoA solution in Assay Buffer

-

Enzyme: Purified Homocitrate Synthase

-

Detection Reagent: CPM dye dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, α-ketoglutarate, and the test compound (inhibitor) in a 384-well plate.

-

Initiate the reaction by adding a mixture of the HCS enzyme and Acetyl-CoA.

-

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

-

Terminate the reaction and develop the fluorescent signal by adding the CPM detection reagent.

-

Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Controls should include reactions without enzyme (blank) and reactions with a known inhibitor (positive control).

This protocol is based on the method described for Candida albicans AAR.[8]

Principle: The assay measures the NADPH-dependent reduction of α-aminoadipate to α-aminoadipate-δ-semialdehyde. The product can be detected by derivatization with o-aminobenzaldehyde to form a chromophore.

Reagents:

-

AAR Reaction Buffer: 250 mM Tris-HCl, pH 8.0

-

Substrates: DL-α-aminoadipate, ATP, MgCl₂, NADPH

-

Reducing Agent: Reduced glutathione

-

Enzyme Source: Purified recombinant Lys2p (inactive AAR) and a cell extract from a lys2 mutant as a source of Lys5p (phosphopantetheinyl transferase)

-

Co-factor: Coenzyme A (CoA)

-

Detection Reagent: o-aminobenzaldehyde

Procedure:

-

To activate the apo-Lys2p, incubate the purified protein with the lys2 mutant extract and CoA.

-

Prepare the AAR reaction mixture containing AAR Reaction Buffer, α-aminoadipate, ATP, MgCl₂, reduced glutathione, and NADPH.

-

Add the activated Lys2p enzyme to the reaction mixture.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and derivatize the product by adding o-aminobenzaldehyde.

-

Measure the absorbance at the appropriate wavelength to quantify the product.

This protocol describes a continuous spectrophotometric method.

Principle: The activity of SDH is measured by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ in the reverse reaction (lysine and α-ketoglutarate to saccharopine).

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0

-

Substrates: L-lysine, α-ketoglutarate

-

Co-factor: NADH

-

Enzyme: Purified Saccharopine Dehydrogenase

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, NADH, L-lysine, and α-ketoglutarate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the SDH enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the enzyme activity.

Gene Knockout and Analysis

This protocol provides a general workflow for gene deletion using CRISPR/Cas9.[2][15]

Procedure:

-

Design and Construction:

-

Design two or more guide RNAs (gRNAs) targeting the coding sequence of the gene of interest.

-

Construct a donor DNA cassette containing a selectable marker (e.g., hygromycin resistance) flanked by 5' and 3' homology arms corresponding to the regions upstream and downstream of the target gene.

-

Clone the gRNA(s) and Cas9 nuclease into a fungal expression vector.

-

-

Transformation:

-

Prepare protoplasts from the fungal mycelium by enzymatic digestion of the cell wall.

-

Co-transform the protoplasts with the Cas9/gRNA expression plasmid and the donor DNA cassette using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Verification:

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent.

-

Isolate genomic DNA from the resulting transformants.

-

Screen for the desired gene deletion using PCR with primers flanking the target locus.

-

Confirm the correct integration of the selectable marker and deletion of the target gene by DNA sequencing.

-

Metabolite Extraction and Quantification

Principle: Rapid quenching of metabolic activity followed by cell lysis and extraction of small molecules.

Reagents:

-

Quenching Solution: 60% methanol, chilled to -40°C

-

Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20), chilled to -20°C

-

Washing Buffer: Chilled phosphate-buffered saline (PBS)

Procedure:

-

Rapidly harvest fungal cells from culture by filtration.

-

Immediately quench metabolic activity by immersing the filter with the cell biomass in the cold quenching solution.

-

Wash the cells with chilled PBS to remove extracellular metabolites.

-

Lyse the cells (e.g., by bead beating or sonication) in the cold extraction solvent.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

Dry the extract under vacuum or nitrogen and store at -80°C until analysis.

Principle: Separation of α-aminoadipate from other cellular components by liquid chromatography followed by sensitive and specific detection using tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extract in an appropriate solvent (e.g., water with 0.1% formic acid).

-

Chromatographic Separation:

-

Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column or a HILIC column).

-

Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive or negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of α-aminoadipate and one or more of its characteristic product ions.

-

Develop a calibration curve using a series of known concentrations of an α-aminoadipic acid standard.

-

Quantify the α-aminoadipate in the samples by comparing its peak area to the calibration curve.

-

Conclusion

The α-aminoadipic acid pathway is a cornerstone of fungal primary metabolism and presents a validated target for the development of novel antifungal drugs. A thorough understanding of its biochemistry, genetics, and regulation is paramount for researchers in mycology and drug discovery. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into this unique and essential fungal pathway. Future research, including detailed kinetic characterization of all pathway enzymes from a wider range of pathogenic fungi and comprehensive metabolomic analyses under various conditions, will be instrumental in the rational design of potent and specific inhibitors.

References

- 1. Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homocitrate synthase is located in the nucleus in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the Chemical Mechanism of Saccharopine Reductase from Saccharomyces cerevisiae Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homocitrate Synthase Is Located in the Nucleus in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential role of lysine acetylation in the stepwise adaptation of Candida albicans to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic Analysis of the Lysine Succinylome in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Monitoring Intracellular Metabolite Dynamics in Saccharomyces cerevisiae during Industrially Relevant Famine Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive profiling of lysine lactylation in Candida albicans and exploratory analysis of fluconazole tolerance associations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysine biosynthesis in selected pathogenic fungi: characterization of lysine auxotrophs and the cloned LYS1 gene of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

aminoadipic acid degradation pathway in mammals

An In-depth Technical Guide to the Aminoadipic Acid Degradation Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound pathway represents the primary route for the degradation of the essential amino acid L-lysine in mammals.[1][2] This mitochondrial pathway is crucial for maintaining lysine homeostasis and is clinically significant due to its association with several inherited metabolic disorders.[1][2] The catabolism of lysine ultimately yields acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4] This guide provides a detailed overview of the core components of this pathway, quantitative enzymatic data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Pathway Overview

In mammals, the degradation of L-lysine primarily occurs via the saccharopine pathway, which is localized within the mitochondria.[1][2] This pathway converges with the degradation pathways of L-hydroxylysine and L-tryptophan.[5] An alternative, minor route for lysine degradation, the pipecolic acid pathway, is also recognized, primarily in the brain.[1][6]

The saccharopine pathway begins with the conversion of L-lysine and α-ketoglutarate into saccharopine.[1][7] This is followed by the conversion of saccharopine to α-aminoadipic semialdehyde (AASA).[1][7] AASA is then oxidized to α-aminoadipate (AAA).[8] Subsequent transamination of α-aminoadipate yields α-ketoadipate, which is then oxidatively decarboxylated to form glutaryl-CoA.[9][10] Finally, glutaryl-CoA is converted to crotonyl-CoA, which is further metabolized to acetyl-CoA.[5]

Enzymology and Intermediates

The sequential enzymatic reactions and the intermediates of the this compound degradation pathway are detailed below.

-

Alpha-aminoadipic semialdehyde synthase (AASS) : This is a bifunctional enzyme that catalyzes the first two steps of the pathway.[11][12]

-

α-Aminoadipic semialdehyde dehydrogenase (ALDH7A1) : This enzyme, also known as antiquitin, oxidizes AASA to α-aminoadipate (AAA).[13]

-

2-Aminoadipate aminotransferase (AADAT) : Also known as kynurenine/alpha-aminoadipate aminotransferase, this mitochondrial enzyme catalyzes the transamination of α-aminoadipate with α-ketoglutarate to yield α-ketoadipate and glutamate.[14][15][16]

-

α-Ketoadipate dehydrogenase complex : This complex, which includes the E1 subunit encoded by DHTKD1, catalyzes the oxidative decarboxylation of α-ketoadipate to glutaryl-CoA.[9][17]

-

Glutaryl-CoA dehydrogenase (GCDH) : This mitochondrial flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[5][18]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound degradation pathway.

Table 1: Kinetic Parameters of Saccharopine Dehydrogenase (SDH) domain of AASS

| Substrate | K_m_ (mM) | Source |

| NAD+ | 0.1 | [19][20] |

| Saccharopine | 1.3 - 1.7 | [19][20] |

| Lysine | 2 | [19] |

| α-Ketoglutarate | 0.55 | [19] |

| NADH | 0.089 | [19] |

Table 2: Kinetic Parameters of 2-Aminoadipate Aminotransferase (AADAT)

| Substrate | K_m_ (µM) | Organism | Source |

| 2-Oxoadipate | 24.2 | Thermus thermophilus | [21] |

| α-Aminoadipate | 810 | Thermus thermophilus | [21] |

| 2-Oxoglutarate | 300 | Thermus thermophilus | [21] |

| Glutamate | 460 | Thermus thermophilus | [21] |

Note: Kinetic data for mammalian AADAT is limited; data from a thermophilic bacterium is provided as a reference.

Table 3: Kinetic Parameters of Glutaryl-CoA Dehydrogenase (GCDH)

| Substrate | K_m_ (µM) | pH | Source |

| Glutaryl-CoA | 4.7 | 6.5 | [14] |

| Glutaryl-CoA | 5.5 | 7.5 | [14] |

| Glutaryl-CoA | 5.9 | Not specified | [4] |

| Glutaryl-CoA | 8.1 | 7.6 | [14] |

| Glutaryl-CoA | 34 | 8.5 | [14] |

Genetic Disorders

Defects in the enzymes of the this compound degradation pathway lead to several inherited metabolic disorders.

-

Familial Hyperlysinemia (Types I and II) : Caused by mutations in the AASS gene, leading to deficient AASS enzyme activity.[4][11] This results in elevated levels of lysine in the blood and urine.[11] Type I affects both the LKR and SDH domains, while Type II primarily affects the SDH domain, leading to saccharopinuria.[4]

-

Pyridoxine-Dependent Epilepsy (PDE) : Results from mutations in the ALDH7A1 gene, leading to a deficiency of α-aminoadipic semialdehyde dehydrogenase.[13] This causes an accumulation of AASA and its cyclic form, piperideine-6-carboxylate (P6C), which inactivates pyridoxal 5'-phosphate (PLP), a crucial cofactor in neurotransmitter synthesis.[13]

-

2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD) : A rare autosomal recessive disorder caused by mutations in the DHTKD1 gene, which encodes a subunit of the α-ketoadipate dehydrogenase complex.[9][22] This leads to the accumulation of α-aminoadipic and α-ketoadipic acids in the urine.[9]

-

Glutaric Aciduria Type I (GA1) : An autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase due to mutations in the GCDH gene.[5][23] This leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine, which can cause severe neurological damage.[5][18]

Signaling Pathways and Logical Relationships

// Nodes for metabolites Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_KG_in [label="α-Ketoglutarate", fillcolor="#F1F3F4", fontcolor="#202124"]; Saccharopine [label="Saccharopine", fillcolor="#F1F3F4", fontcolor="#202124"]; AASA [label="α-Aminoadipic\nSemialdehyde (AASA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_out [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; AAA [label="α-Aminoadipate (AAA)", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_KA [label="α-Ketoadipate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutaryl_CoA [label="Glutaryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Crotonyl_CoA [label="Crotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA [label="TCA Cycle", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for enzymes AASS_LKR [label="AASS\n(LKR domain)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AASS_SDH [label="AASS\n(SDH domain)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALDH7A1 [label="ALDH7A1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AADAT [label="AADAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHTKD1 [label="α-Ketoadipate\nDehydrogenase\n(DHTKD1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCDH [label="GCDH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for disorders Hyperlysinemia [label="Hyperlysinemia", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE [label="Pyridoxine-Dependent\nEpilepsy (PDE)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMOXAD [label="AMOXAD", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GA1 [label="Glutaric Aciduria\nType I (GA1)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections {Lysine, alpha_KG_in} -> AASS_LKR; AASS_LKR -> Saccharopine; Saccharopine -> AASS_SDH; AASS_SDH -> {AASA, Glutamate_out}; AASA -> ALDH7A1; ALDH7A1 -> AAA; AAA -> AADAT; AADAT -> alpha_KA; alpha_KA -> DHTKD1; DHTKD1 -> Glutaryl_CoA; Glutaryl_CoA -> GCDH; GCDH -> Crotonyl_CoA; Crotonyl_CoA -> Acetyl_CoA [label="Further\nMetabolism"]; Acetyl_CoA -> TCA;

// Disorder connections AASS_LKR -> Hyperlysinemia [style=dashed, color="#5F6368", arrowhead=none]; AASS_SDH -> Hyperlysinemia [style=dashed, color="#5F6368", arrowhead=none]; ALDH7A1 -> PDE [style=dashed, color="#5F6368", arrowhead=none]; DHTKD1 -> AMOXAD [style=dashed, color="#5F6368", arrowhead=none]; GCDH -> GA1 [style=dashed, color="#5F6368", arrowhead=none]; }

Caption: The mammalian this compound degradation pathway.

// Nodes for the workflow start [label="Start: Urine Sample Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation:\n1. Thaw sample\n2. Centrifuge to remove particulates\n3. Dilute with methanol to precipitate protein\n4. Add internal standard", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Derivatization (Optional, depending on method)", fillcolor="#FBBC05", fontcolor="#202124"]; lc_ms_analysis [label="LC-MS/MS Analysis:\n- Inject sample into LC system\n- Chromatographic separation\n- Mass spectrometric detection (MRM mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_processing [label="Data Processing:\n- Integrate peak areas\n- Calculate analyte/internal standard ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantification:\n- Generate standard curve\n- Determine AAA concentration in sample", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> sample_prep; sample_prep -> derivatization; derivatization -> lc_ms_analysis; lc_ms_analysis -> data_processing; data_processing -> quantification; quantification -> end; }

Caption: Workflow for α-aminoadipate quantification in urine.

Experimental Protocols

Protocol 1: Quantification of α-Aminoadipic Acid (AAA) in Urine by LC-MS/MS

This protocol provides a general framework for the quantification of AAA in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method for analyzing amino acids in biological fluids.[13][24]

1. Materials and Reagents:

-

Urine samples

-

α-Aminoadipic acid standard

-

Stable isotope-labeled internal standard (e.g., D3-AAA)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

2. Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 150 µL of ice-cold methanol to precipitate proteins.[24]

-

Add the internal standard to each sample to a final concentration of 10 µM.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable HILIC or reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a gradient to separate AAA from other urine components.

-

Flow Rate: Typically 0.3-0.6 mL/min.[24]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for both AAA and the internal standard.

-

4. Data Analysis and Quantification:

-

Generate a standard curve by preparing serial dilutions of the AAA standard (e.g., 0.2-200 µM) and processing them in the same manner as the urine samples.[24]

-

Integrate the peak areas for both the analyte (AAA) and the internal standard in both the standards and the unknown samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot the peak area ratio against the concentration for the standards to generate a calibration curve.

-

Determine the concentration of AAA in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Normalize the results to urinary creatinine concentration, which can be measured in the same run or by a separate assay.[25]

Protocol 2: Assay for Saccharopine Dehydrogenase (SDH) Activity of AASS

This protocol is based on a fluorescence assay that measures the production of NADH during the conversion of saccharopine to AASA.[20][26]

1. Materials and Reagents:

-

Purified recombinant AASS or cell/tissue homogenate

-

Saccharopine

-

NAD+

-

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.[26]

-

384-well black microplate

-

Fluorescence microplate reader

2. Assay Procedure:

-

Prepare a stock solution of saccharopine and NAD+ in the assay buffer.

-

In a 384-well plate, add the assay components. A typical reaction mixture may consist of:

-

Include appropriate controls:

-

No enzyme control (to measure background fluorescence).

-

No substrate control (to measure any non-specific NADH production).

-

-

Initiate the reaction by adding the enzyme or substrate.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 480 nm.[26]

-

Record data points every 1-2 minutes for a total of 30-60 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the progress curve.

-

Subtract the rate of the no-enzyme control from the rates of the samples.

-

To determine specific activity, convert the fluorescence units to moles of NADH produced using a standard curve of known NADH concentrations.

-

Express the enzyme activity as nmol of NADH produced per minute per mg of protein.

Protocol 3: Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

This protocol describes a radiometric assay that measures the release of tritium from [2,3,4-³H]glutaryl-CoA as a measure of dehydrogenation activity.[4][27]

1. Materials and Reagents:

-

Cultured fibroblasts or other tissue homogenates

-

[2,3,4-³H]glutaryl-CoA (substrate)

-

Electron acceptor (e.g., phenazine methosulfate)

-

Reaction Buffer: e.g., potassium phosphate buffer, pH 7.5.

-

Trichloroacetic acid (TCA)

-

Activated charcoal

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

2. Sample Preparation:

-

Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable buffer and sonicate on ice to prepare a cell homogenate.

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, electron acceptor, and cell homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [2,3,4-³H]glutaryl-CoA. The final concentration of the substrate should be around the K_m_ value (e.g., 10 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold TCA.

-

Add a suspension of activated charcoal to bind the unreacted [³H]glutaryl-CoA.

-

Centrifuge to pellet the charcoal.

-

Transfer an aliquot of the supernatant (containing the released ³H₂O) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Include a blank control (without enzyme) to determine the background radioactivity.

-

Calculate the amount of tritium released by subtracting the blank cpm from the sample cpm.

-

Convert the cpm to dpm (disintegrations per minute) using the counter's efficiency.

-

Calculate the specific activity as pmol of tritium released per minute per mg of protein.

-

This detritiation assay can distinguish between GCDH deficient patients, heterozygotes, and normal individuals.[27]

Conclusion

The this compound degradation pathway is a fundamental metabolic process with significant implications for human health. A thorough understanding of its enzymes, intermediates, and regulation is essential for diagnosing and developing therapies for associated metabolic disorders. Furthermore, emerging evidence linking α-aminoadipate to an increased risk of diabetes highlights the broader relevance of this pathway in common complex diseases.[19][28] The technical information and protocols provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of lysine metabolism and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of saccharopine dehydrogenase: The last enzyme in the lysine biosynthetic pathway in Saccharomyces cerevisiae. [shareok.org]

- 3. mybiosource.com [mybiosource.com]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical mechanism of saccharopine dehydrogenase (NAD+, L-lysine-forming) as deduced from initial rate pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thinkgenetic.org [thinkgenetic.org]

- 10. Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 12. AASS aminoadipate-semialdehyde synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. 2-aminoadipate transaminase - Wikipedia [en.wikipedia.org]

- 16. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 17. alpha-Aminoadipic and alpha-ketoadipic aciduria: detection of a new case by a screening program using two-dimensional thin layer chromatography of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of action of glutaryl-CoA and butyryl-CoA dehydrogenases. Purification of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. thesgc.org [thesgc.org]

- 21. uniprot.org [uniprot.org]

- 22. Alpha-aminoadipic aciduria: chemical and enzymatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amino Acids Quantitative by LC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 24. waters.com [waters.com]

- 25. chromsystems.com [chromsystems.com]

- 26. ora.ox.ac.uk [ora.ox.ac.uk]

- 27. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Isomers: Unraveling the Distinct Biological Functions of L- and D-Aminoadipic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadipic acid (AAA), a dicarboxylic amino acid, exists as two stereoisomers, L-aminoadipic acid (L-AAA) and D-aminoadipic acid (D-AAA), which, despite their identical chemical formula, exhibit remarkably distinct biological functions. L-AAA is an intermediate in the metabolism of the essential amino acid lysine and has garnered significant attention for its selective gliotoxic properties. In contrast, D-AAA is primarily recognized for its role as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a precursor in the biosynthesis of certain antibiotics. This technical guide provides a comprehensive overview of the contrasting biological roles of these two enantiomers, with a focus on their underlying mechanisms of action, quantitative comparisons, and the experimental methodologies used to elucidate their functions. This document is intended to serve as a valuable resource for researchers in neuroscience, drug development, and metabolic diseases.

Core Biological Functions and Mechanisms of Action

L-Aminoadipic Acid: A Selective Gliotoxin and Metabolic Intermediate

L-AAA is a key metabolite in the catabolism of L-lysine in mammals.[1][2] Beyond its metabolic role, L-AAA is a potent and selective gliotoxin, primarily targeting astrocytes.[3][4] This gliotoxicity is concentration and time-dependent, leading to astrocyte swelling, apoptosis, and a reduction in glial fibrillary acidic protein (GFAP) expression.[5][6] The proposed mechanism for this toxicity involves the inhibition of protein synthesis and the lack of induction of heat shock proteins.[5]

Furthermore, L-AAA acts as a competitive inhibitor of glutamate transporters, particularly the high-affinity D-[3H]-aspartate transport system, with a reported Ki value of 192 µM.[7][8] This inhibition can disrupt glutamate homeostasis in the central nervous system. The selective action of L-AAA on astrocytes has made it a valuable tool for studying the roles of these glial cells in various physiological and pathological processes, including synaptic plasticity and memory.[9][10]

D-Aminoadipic Acid: An NMDA Receptor Antagonist and Antibiotic Precursor

In stark contrast to its L-enantiomer, D-AAA exhibits minimal gliotoxicity.[3][4] Its primary biological function in mammals is as a selective antagonist at the glutamate binding site of the NMDA receptor.[11][12] This antagonistic activity allows D-AAA to modulate glutamatergic neurotransmission and has been instrumental in the initial characterization of NMDA receptor subtypes.

Outside of mammals, D-AAA plays a crucial role in the biosynthesis of β-lactam antibiotics, such as cephalosporin C, in certain fungi.[13][14][15] In this pathway, the L-α-aminoadipic acid side chain of isopenicillin N is isomerized to the D-α-aminoadipic acid form.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of L- and D-aminoadipic acid.

| Parameter | L-Aminoadipic Acid | D-Aminoadipic Acid | Reference(s) |

| Glutamate Transporter Inhibition (Ki) | 192 µM (competitive) | Ineffective | [7][8] |

| Glutamine Synthetase Inhibition (Ki) | 209 µM (competitive) | Weaker inhibitor | [16] |

| γ-Glutamylcysteine Synthetase Inhibition (Ki) | 7 mM (competitive) | Weaker inhibitor | [16] |

Table 1: Comparative Inhibitory Constants (Ki) of L- and D-Aminoadipic Acid on Key Enzymes and Transporters.

| Cell Type | Compound | Concentration | Duration | Effect | Reference(s) |

| Mouse Cerebellar Astrocytes | L-Aminoadipic Acid | 0.10 mM | 40 h | 50% karyopyknosis | [4] |

| Mouse Cerebellar Astrocytes | DL-Aminoadipic Acid | 0.21 mM | 40 h | 50% karyopyknosis | [4] |

| Mouse Cerebellar Astrocytes | D-Aminoadipic Acid | - | 40 h | Little gliotoxic activity | [4] |

| Rat Cortical Astrocytes | L-Aminoadipic Acid | 1 mM | 24-72 h | Increased DNA laddering (apoptosis) | [5] |

| Rat Hippocampal CA1 | L-Aminoadipic Acid | 25 µg/µL (in vivo) | 3 days | Significant decline in GFAP-ir astrocytes | [6][7] |

Table 2: Gliotoxic Effects of Aminoadipic Acid Enantiomers on Astrocyte Cultures and in Vivo.

Signaling Pathways and Metabolic Routes

The distinct biological functions of L- and D-aminoadipic acid are rooted in their differential interactions with specific proteins and their involvement in separate metabolic and signaling pathways.

L-Aminoadipic Acid: Lysine Metabolism and Astrocyte Signaling

L-AAA is an integral part of the lysine degradation pathway. The diagram below illustrates the central position of L-AAA in this metabolic route.

In astrocytes, L-AAA-induced toxicity is thought to involve the disruption of multiple signaling cascades, including the MAPK/ERK pathway, ultimately leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uh-ir.tdl.org [uh-ir.tdl.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Use of α-aminoadipic acid for the biosynthesis of penicillin N and cephalosporin C by a Cephalosporium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Role of Aminoadipic Acid in the Saccharopine Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the saccharopine pathway, with a specific focus on the pivotal role of α-aminoadipic acid. It covers the biochemical reactions, enzymatic players, and associated metabolic disorders, offering insights for research and therapeutic development.

Introduction to the Saccharopine Pathway

The saccharopine pathway is the primary route for the degradation of the essential amino acid L-lysine in mammals.[1][2] This mitochondrial pathway ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3] The pathway is crucial for maintaining lysine homeostasis, and its dysregulation is associated with several inherited metabolic disorders.[2][4] In contrast to mammals, fungi and yeast utilize the same pathway in the reverse direction for lysine biosynthesis.[5]

The Central Role of α-Aminoadipic Acid

α-Aminoadipic acid (AAA) is a key intermediate metabolite in the saccharopine pathway.[2] It is formed from the oxidation of its immediate precursor, α-aminoadipic semialdehyde.[4] Beyond its role in lysine catabolism, recent studies have highlighted α-aminoadipic acid as a potential biomarker for predicting the risk of developing type 2 diabetes, underscoring its broader significance in metabolic health.[2]

Biochemical Reactions of the Saccharopine Pathway

The conversion of L-lysine to α-aminoadipic acid involves a series of three enzymatic reactions:

-

Lysine-Ketoglutarate Reductase (LKR) : The pathway initiates with the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the enzyme lysine-ketoglutarate reductase (LKR), the N-terminal domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).[4]

-

Saccharopine Dehydrogenase (SDH) : Saccharopine is then oxidatively cleaved by saccharopine dehydrogenase (SDH), the C-terminal domain of AASS, to yield α-aminoadipic semialdehyde and glutamate.[4]

-

α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) : Finally, α-aminoadipic semialdehyde is oxidized by α-aminoadipic semialdehyde dehydrogenase (also known as antiquitin or ALDH7A1) to form α-aminoadipic acid.[4][6]

The overall pathway from lysine to α-aminoadipic acid is depicted in the following diagram:

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the key enzymes in the saccharopine pathway are crucial for understanding its regulation and for the development of potential therapeutic inhibitors.

| Enzyme | Species | Substrate | Km (µM) | Vmax or kcat | Reference |

| Lysine-Ketoglutarate Reductase (LKR) | Human | L-Lysine | 1500 | Not Reported | [7] |

| Human | α-Ketoglutarate | 1000 | Not Reported | [7] | |

| Human | NADPH | 80 | Not Reported | [7] | |

| Saccharopine Dehydrogenase (SDH) | S. cerevisiae | Saccharopine | 300 - 1300 | Not Reported | [3][8] |

| S. cerevisiae | NAD+ | 100 - 200 | Not Reported | [3][8] | |

| α-Aminoadipic Semialdehyde Dehydrogenase (AASADH/ALDH7A1) | Human | α-Aminoadipic Semialdehyde | 180 | Not Reported | [6] |

| Human | NAD+ | 2500 | 0.16 s-1 (kcat) | [9] |

Experimental Protocols

Spectrophotometric Assay for Lysine-Ketoglutarate Reductase (LKR) Activity

This protocol measures the activity of LKR by monitoring the oxidation of NADPH at 340 nm.

Materials:

-

1 M Tris-HCl buffer, pH 7.8

-

0.1 M L-Lysine

-

0.1 M α-Ketoglutarate

-

10 mM NADPH

-

Enzyme preparation (tissue homogenate or purified enzyme)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M Tris-HCl, pH 7.8

-

150 µL of 0.1 M L-Lysine

-

100 µL of 0.1 M α-Ketoglutarate

-

30 µL of 10 mM NADPH

-

Distilled water to a final volume of 950 µL.

-

-

Incubate the reaction mixture at 37°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding 50 µL of the enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADPH oxidation is proportional to the LKR activity.

Spectrophotometric Assay for Saccharopine Dehydrogenase (SDH) Activity

This assay measures SDH activity by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

1 M Tris-HCl buffer, pH 9.0

-

50 mM Saccharopine

-

20 mM NAD+

-

Enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M Tris-HCl, pH 9.0

-

200 µL of 50 mM Saccharopine

-

150 µL of 20 mM NAD+

-

Distilled water to a final volume of 950 µL.

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding 50 µL of the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADH formation is proportional to the SDH activity.

LC-MS/MS Quantification of α-Aminoadipic Acid

This method allows for the sensitive and specific quantification of α-aminoadipic acid in biological samples.

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., D3-α-aminoadipic acid).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[6]

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

α-Aminoadipic acid: Precursor ion (m/z) 162.1 → Product ion (m/z) 98.1[10]

-

Internal Standard (D3-AAA): Precursor ion (m/z) 165.1 → Product ion (m/z) 101.1 (example)

-

Clinical Relevance and Drug Development

Defects in the saccharopine pathway enzymes are linked to several metabolic disorders:

-

Hyperlysinemia Type I: Caused by a deficiency in the LKR domain of AASS, leading to elevated levels of lysine in the blood and urine. This condition is generally considered benign.

-

Hyperlysinemia Type II (Saccharopinuria): Results from a deficiency in the SDH domain of AASS, causing an accumulation of saccharopine. This can lead to neurological problems and intellectual disability.

-

Pyridoxine-Dependent Epilepsy (PDE): Caused by mutations in the ALDH7A1 gene, leading to a deficiency of AASADH. This results in the accumulation of α-aminoadipic semialdehyde and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), which inactivates pyridoxal 5'-phosphate (vitamin B6), causing seizures.[4]

The enzymes of the saccharopine pathway, particularly AASS, are being explored as potential therapeutic targets for managing these disorders.[4]

Conclusion

α-Aminoadipic acid is a central metabolite in the saccharopine pathway, the primary route for lysine degradation in mammals. Understanding the intricate details of this pathway, including the kinetics of its enzymes and the roles of its intermediates, is essential for elucidating the pathophysiology of related metabolic diseases and for developing novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of metabolic research.

References

- 1. mospace.umsystem.edu [mospace.umsystem.edu]

- 2. sketchviz.com [sketchviz.com]

- 3. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

An In-depth Technical Guide to the Enzymatic Steps of the α-Aminoadipate Pathway

For Researchers, Scientists, and Drug Development Professionals

The α-aminoadipate (AAA) pathway is a crucial metabolic route for the biosynthesis of the essential amino acid L-lysine in many fungi, yeasts, and certain bacteria.[1][2] Its absence in humans makes it an attractive target for the development of novel antifungal agents.[3][4] This guide provides a detailed examination of the enzymatic steps, quantitative data, experimental protocols, and logical workflows associated with this pathway.

Pathway Overview

The α-aminoadipate pathway converts acetyl-CoA and α-ketoglutarate into L-lysine through a series of eight enzymatic reactions.[4][5] The initial steps of the pathway bear a resemblance to the citric acid cycle.[1][2] The process begins in the mitochondria for the first four steps, with the remaining reactions occurring in the cytosol.

Detailed Enzymatic Steps

The biosynthesis of lysine via the α-aminoadipate pathway is a conserved process in various fungal species.[6] Below is a comprehensive breakdown of each enzymatic reaction.

Step 1: Homocitrate Synthase (HCS)

-

Reaction: Catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate.[1][4][7] This is the first and committed step in the pathway.[4][5]

-

Mechanism: The reaction proceeds via a mixed aldol-Claisen condensation.[4] The kinetic mechanism can be ordered, with α-ketoglutarate binding before acetyl-CoA, or random, depending on the divalent cation (Mn²⁺ or Mg²⁺) present.[5][8] Lysine acts as a competitive inhibitor, providing feedback regulation.[5][8]

Step 2 & 3: Homoaconitase (HACN)

-

Reaction: This enzyme catalyzes the isomerization of homocitrate to homoisocitrate through a dehydration and subsequent hydration reaction, with cis-homoaconitate as an intermediate.[1][3]

-

Enzyme: Homoaconitase (EC 4.2.1.36)[9]

-

Mechanism: In some fungi, two separate enzymes from the aconitase family may be required to efficiently perform both the dehydration of homocitrate and the hydration of cis-homoaconitate.[3] The reaction involves an iron-sulfur cluster within the enzyme's active site.[3]

Step 4: Homoisocitrate Dehydrogenase (HICDH)

-

Reaction: Catalyzes the NAD⁺-dependent oxidative decarboxylation of homoisocitrate to produce α-ketoadipate.[1][10][11]

-

Mechanism: The kinetic mechanism is typically a steady-state random mechanism where either NAD⁺ or the Mg²⁺-homoisocitrate complex can bind first.[10][11][12] The reaction involves hydride transfer and a decarboxylation step.[13]

Step 5: α-Aminoadipate Aminotransferase (AAT)

-

Reaction: This enzyme facilitates the transamination of α-ketoadipate, using glutamate as the amino donor, to form α-aminoadipate.[1]

-

Enzyme: α-Aminoadipate Aminotransferase (EC 2.6.1.39)

-

Mechanism: This reversible reaction is a key step linking amino acid metabolism. In some organisms, this enzyme also exhibits activity as a kynurenine aminotransferase.[14]

Step 6: α-Aminoadipate Reductase (AAR)

-

Reaction: α-aminoadipate is reduced to α-aminoadipate-δ-semialdehyde.[1]

-

Enzyme: α-Aminoadipate Reductase (EC 1.2.1.31)

-

Mechanism: This complex reaction involves the activation of the carboxyl group of α-aminoadipate, often via adenylation, followed by reduction. The enzyme is a large, multidomain protein with similarities to non-ribosomal peptide synthetases.[15]

Step 7: Saccharopine Reductase (SR)

-

Reaction: Catalyzes the condensation of α-aminoadipate-δ-semialdehyde with glutamate, followed by an NADPH-dependent reduction to form saccharopine.[16][17] This is the penultimate step in the pathway.[16][17]

-

Enzyme: Saccharopine Reductase [saccharopine dehydrogenase (L-glutamate-forming)] (EC 1.5.1.10)[16][17]

-

Mechanism: The proposed mechanism involves the formation of an imine intermediate which is then reduced.[16][17] The kinetic mechanism is ordered, with NADPH binding first.[16]

Step 8: Saccharopine Dehydrogenase (SDH)

-

Reaction: The final step involves the cleavage of saccharopine to yield L-lysine and α-ketoglutarate.[1]

-

Enzyme: Saccharopine Dehydrogenase (L-lysine-forming) (EC 1.5.1.7)[18]

-

Mechanism: This oxidative deamination reaction is reversible and utilizes NAD⁺ as a cofactor.[18] Deficiencies in this enzyme are associated with the metabolic disorder hyperlysinemia.[18]

Quantitative Data

The following table summarizes key kinetic parameters for some of the enzymes in the α-aminoadipate pathway.

| Enzyme | Organism | Substrate | K_m (μM) | V_max or k_cat | pH Optimum | Reference |

| Homocitrate Synthase | Thermus thermophilus | α-Ketoglutarate | - | - | Decreases at low and high pH | [8] |

| Acetyl-CoA | - | - | - | [8] | ||

| Homoisocitrate Dehydrogenase | Saccharomyces cerevisiae | Homoisocitrate | 10 | - | ~8.5 | [10][11] |

| NAD⁺ | 330 | - | ~8.5 | [10][11] | ||

| α-Ketoadipate | - | - | ~7.0 (reverse) | [10][11] | ||

| Saccharopine Reductase | Saccharomyces cerevisiae | L-α-aminoadipate-δ-semialdehyde | - | - | - | [16] |

| L-Glutamate | - | - | - | [16] | ||

| NADPH | - | - | - | [16] |

Experimental Protocols

4.1. Homoisocitrate Dehydrogenase Activity Assay

This protocol is based on the methods described for Saccharomyces cerevisiae HICDH.[10]

-

Principle: The activity is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5.

-

Substrates: Homoisocitrate, NAD⁺.

-

Cofactors: Mg²⁺.

-

Enzyme: Purified or partially purified HICDH.

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NAD⁺, and Mg²⁺.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding homoisocitrate.

-

Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial velocity from the linear portion of the absorbance versus time plot.

-

-

Data Analysis: The kinetic parameters (K_m and V_max) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

4.2. Saccharopine Dehydrogenase (L-lysine-forming) Activity Assay

This protocol is adapted from a standard enzymatic assay for SDH.[19]

-

Principle: The reverse reaction (lysine formation) is monitored by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.[19]

-

Reagents:

-

Procedure:

-

Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADH per minute at the specified conditions.[19]

Visualizations

Diagram 1: The α-Aminoadipate Pathway

Caption: Overview of the α-Aminoadipate Pathway for Lysine Biosynthesis.

Diagram 2: Experimental Workflow for Enzyme Kinetic Analysis

Caption: Workflow for Determining Enzyme Kinetic Parameters.

References

- 1. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 2. Α-Aminoadipate pathway - Wikiwand [wikiwand.com]

- 3. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Homocitrate synthase - Wikipedia [en.wikipedia.org]

- 8. Kinetic and chemical mechanisms of homocitrate synthase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homoaconitate hydratase - Wikipedia [en.wikipedia.org]

- 10. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Complete kinetic mechanism of homoisocitrate dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alpha-Aminoadipate aminotransferase and kynurenine aminotransferase. Purification, characterization, and further evidence for identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Probing the Chemical Mechanism of Saccharopine Reductase from Saccharomyces cerevisiae Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Saccharopine dehydrogenase - Wikipedia [en.wikipedia.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

chemical and physical properties of 2-aminoadipic acid

An In-depth Technical Guide on 2-Aminoadipic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadipic acid (2-AAA) is a dicarboxylic acid and an amino acid analog that serves as a critical intermediate in the metabolism of the essential amino acid L-lysine.[1][2] It exists as two stereoisomers, L-2-aminoadipic acid and D-2-aminoadipic acid, each with distinct biological roles.[2][3] In fungi and certain lower eukaryotes, the L-isomer is a key component of the α-aminoadipate pathway for lysine biosynthesis.[4][5] In mammals, 2-AAA is primarily involved in the catabolism (breakdown) of lysine.[1]

Recent advancements in metabolomics have highlighted the expanding role of 2-AAA beyond simple metabolic pathways. It is now recognized as a significant biomarker and a potential modulator of systemic metabolic homeostasis, with implications in metabolic and neurological disorders.[2][3] Elevated levels of 2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, often appearing years before the clinical onset of the disease.[6][7][8] Furthermore, it has demonstrated effects on glucose homeostasis, insulin secretion, and lipid metabolism.[3][9] In the central nervous system, 2-AAA acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and influences the production of kynurenic acid, suggesting a role in neuroregulation.[1][10]

This guide provides a comprehensive overview of the , its metabolic pathways, and its emerging roles in health and disease, with a focus on its relevance to drug development and clinical research.

Chemical and Physical Properties

2-Aminoadipic acid is a white crystalline solid.[11][12] The properties of the L-isomer and the racemic DL-mixture are summarized below.

Table 1: Physicochemical Properties of 2-Aminoadipic Acid

| Property | L-2-Aminoadipic Acid | DL-2-Aminoadipic Acid | References |

| IUPAC Name | (2S)-2-aminohexanedioic acid | (2RS)-2-aminohexanedioic acid | [1][11] |

| Synonyms | L-α-Aminoadipic acid, (S)-2-Aminohexanedioic acid | DL-α-Aminoadipic acid, DL-Homoglutamic acid | [11][13] |

| CAS Number | 1118-90-7 | 542-32-5 | [11][13] |

| Molecular Formula | C₆H₁₁NO₄ | C₆H₁₁NO₄ | [11][13] |

| Molecular Weight | 161.16 g/mol | 161.16 g/mol | [11][13] |

| Melting Point | ~206°C (decomposes) | 196 - 198°C (decomposes) | [11][12][14] |

| Water Solubility | Slightly soluble | 2.2 mg/mL at 20°C | [14][15][16] |

| Other Solubilities | Soluble in 1N HCl (50 mg/mL) | Soluble in 1M HCl (50 mg/mL), slightly soluble in ethanol and ether | [14][15][16] |

| pKa Values (at 25°C) | Not specified | 2.14, 4.21, 9.77 | [12][13] |

| Optical Rotation | +25° (c=2 in 5N HCl) | Not applicable | [14] |

Biological and Metabolic Roles

2-Aminoadipic acid is a central molecule in lysine metabolism, with its metabolic pathways differing significantly between fungi and mammals.

Lysine Metabolism in Mammals (Catabolism)

In mammals, 2-AAA is a key intermediate in the primary pathway for L-lysine degradation, which occurs mainly in the liver mitochondria.[2][17] The process, known as the saccharopine pathway, involves the conversion of lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[2][18]

The key steps leading to and from 2-AAA are:

-

Saccharopine Formation: L-lysine condenses with α-ketoglutarate, catalyzed by L-lysine-ketoglutarate reductase.[2]

-

Conversion to α-Aminoadipic Semialdehyde: Saccharopine is converted by saccharopine dehydrogenase.[2]

-

Formation of 2-AAA: α-Aminoadipic semialdehyde is oxidized by α-aminoadipic semialdehyde dehydrogenase to form L-2-aminoadipic acid.[2][17]

-

Further Catabolism: 2-AAA is then transaminated to 2-oxoadipate, which is subsequently decarboxylated to glutaryl-CoA and ultimately broken down to acetyl-CoA.[2][17]

Mutations in the DHTKD1 gene, which is involved in the degradation of 2-AAA, can lead to the rare metabolic disorders 2-aminoadipic aciduria and 2-oxoadipic aciduria.[1]

References

- 1. Human Metabolome Database: Showing metabocard for Aminoadipic acid (HMDB0000510) [hmdb.ca]

- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 4. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 5. The alpha-aminoadipate pathway for lysine biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 7. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. L-alpha-aminoadipic acid as a regulator of kynurenic acid production in the hippocampus: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cas 542-32-5,DL-2-AMINOADIPIC ACID | lookchem [lookchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. L-2-Aminoadipic acid, 98% | Fisher Scientific [fishersci.ca]

- 15. 2-Aminoadipic acid [chembk.com]

- 16. DL-2-AMINOADIPIC ACID | 542-32-5 [chemicalbook.com]

- 17. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

The Historical Unraveling of Aminoadipic Acid's Role in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the historical discovery of α-aminoadipic acid (α-AAA), a pivotal intermediate in the metabolism of the essential amino acid lysine. From its initial contentious identification to the elucidation of its dual role in mammalian lysine degradation and fungal lysine biosynthesis, the story of α-AAA is a testament to the meticulous progression of biochemical research. This document details the seminal experiments, presents key quantitative data, and visualizes the metabolic pathways, offering a comprehensive resource for professionals in the fields of biochemistry, metabolic disorders, and drug development.

The Contentious Discovery and Eventual Confirmation

The initial report of α-aminoadipic acid in a biological context was made in 1945 by Machebouef and his colleagues, who claimed to have isolated it from Vibrio cholerae. However, this finding was later retracted. The definitive discovery and its metabolic significance were established in 1948 by Borsook et al.[1]. Their work demonstrated that the earlier retraction by Machebouef's group was likely due to limitations in the paper chromatography methods of the time, which failed to adequately separate α-AAA from glutamic acid[1]. Borsook and colleagues, using more refined techniques, unequivocally identified α-AAA as a product of L-lysine degradation in guinea pig liver homogenates.

Key Experiments in Elucidating the Role of α-Aminoadipic Acid

The foundational understanding of α-AAA's metabolic fate was built upon a series of meticulously designed experiments. The following sections detail the protocols of two landmark studies that were instrumental in this discovery.

Borsook et al. (1948): The Degradation of L-Lysine to α-Aminoadipic Acid

This study provided the first conclusive evidence for the formation of α-aminoadipic acid from lysine in mammalian tissue.

Experimental Protocol:

-

Tissue Preparation: Guinea pig liver was homogenized.

-

Incubation: The liver homogenate was incubated with L-lysine.

-

Analysis: The reaction products were analyzed using paper chromatography. The amino acids were visualized by spraying the chromatogram with a ninhydrin solution and heating.

-

Identification: The position of the unknown product on the chromatogram was compared with that of a synthetic α-aminoadipic acid standard, confirming their identity.

Rothstein and Miller (1954): Elucidating the Metabolic Pathway using Radiotracers

This research utilized radiolabeled lysine to trace its metabolic conversion and further solidify the role of α-AAA as a key intermediate.

Experimental Protocol:

-

Radiolabeling: L-lysine was synthesized with a Carbon-14 label at the 6-position (L-lysine-6-C¹⁴).

-

In Vivo Administration: The radiolabeled lysine was administered to rats.

-

Metabolite Isolation: Various metabolites were isolated from the rat urine and tissues.

-

Identification and Quantification: The isolated compounds were identified and their radioactivity measured. This allowed the researchers to trace the path of the carbon-14 from lysine to α-aminoadipic acid and other downstream metabolites.

Quantitative Data from Foundational Studies

The early studies on α-aminoadipic acid provided the first quantitative estimates of its formation from lysine.

| Study | Organism/Tissue | Substrate | Product | Key Quantitative Finding |

| Borsook et al. (1948) | Guinea Pig Liver Homogenate | L-Lysine | α-Aminoadipic Acid | Demonstrated the conversion of lysine to α-aminoadipic acid. |

| Rothstein & Miller (1954) | Rat | L-Lysine-6-C¹⁴ | α-Aminoadipic Acid | Confirmed α-aminoadipic acid as a significant metabolite of lysine. |

Metabolic Pathways Involving α-Aminoadipic Acid

α-Aminoadipic acid holds a distinct position in two major metabolic pathways: the degradation of lysine in mammals and the biosynthesis of lysine in fungi.

Mammalian Lysine Degradation (Saccharopine Pathway)